

Understanding the Solubility of Water-Soluble Carbodiimides: A Technical Guide

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Compound of Interest

Compound Name: *Edcme*

Cat. No.: *B1211449*

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This technical guide provides an in-depth overview of the solubility of a key water-soluble carbodiimide, 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide, commonly used in bioconjugation and peptide synthesis. While the initial query focused on "**Edcme**," an abbreviation likely referring to the methiodide salt of this carbodiimide (EDC.MeI), specific quantitative solubility data for this derivative is not readily available in published literature. However, extensive data exists for the closely related and widely used hydrochloride salt, 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl). This guide will focus on the solubility of EDC.HCl, providing a strong proxy for understanding the solubility characteristics of other water-soluble EDC derivatives.

Data Presentation: Solubility of EDC.HCl

The following table summarizes the quantitative solubility data for 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) in various solvents. This data is crucial for researchers in designing experiments, preparing stock solutions, and developing formulation strategies.

Solvent	Temperature	Solubility	Molar Concentration (mM)
Water	20 °C	1000 g/L[1]	5216.5
Water	25 °C	38 mg/mL[2]	198.22
Water	Not Specified	≥ 100 mg/mL[3]	≥ 521.65
Water	Not Specified	≥ 39 mg/mL[4]	≥ 203.43
Dimethyl Sulfoxide (DMSO)	25 °C	38 mg/mL[2]	198.22
Dimethyl Sulfoxide (DMSO)	Not Specified	≥ 19.2 mg/mL[4]	≥ 100.15
Dimethyl Sulfoxide (DMSO)	Not Specified	62.5 mg/mL (with sonication)[3]	326.03
Ethanol (ETOH)	25 °C	38 mg/mL[2]	198.22
Ethanol (ETOH)	Not Specified	≥ 39.6 mg/mL[4]	≥ 206.57
Dichloromethane (DCM)	Not Specified	Soluble[5]	Not Specified
Dimethylformamide (DMF)	Not Specified	Soluble[5]	Not Specified
Tetrahydrofuran (THF)	Not Specified	Soluble[5]	Not Specified
Acetonitrile	Not Specified	Soluble[6]	Not Specified

Note: The significant solubility in water is a key feature of EDC.HCl, distinguishing it from other carbodiimide coupling reagents like DCC, and facilitating its use in aqueous reaction conditions for bioconjugation.[5] The urea byproduct of EDC is also water-soluble, simplifying purification by extraction.[5]

Experimental Protocols: Determination of Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This method is reliable for both highly and poorly soluble compounds. The following protocol is a generalized procedure suitable for determining the solubility of a water-soluble compound like EDC.HCl or its derivatives.

Objective: To determine the saturation concentration of a compound in a specific solvent at a controlled temperature.

Materials:

- The compound of interest (e.g., EDC.HCl)
- Selected solvents of high purity
- Volumetric flasks and pipettes
- Analytical balance
- Temperature-controlled orbital shaker or incubator
- Syringe filters (e.g., 0.22 μm PTFE or PVDF)
- Vials for sample collection
- Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

- **Preparation of Solvent:** Ensure the solvent is degassed to prevent bubble formation.
- **Addition of Excess Solute:** Add an excess amount of the solid compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid should be visually present throughout the experiment.

- **Equilibration:** Place the container in a temperature-controlled shaker and agitate at a constant speed. The temperature should be maintained at the desired value (e.g., 25 °C or 37 °C). The equilibration time can vary depending on the compound and solvent but is typically 24-48 hours.
- **Phase Separation:** After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid. This can be achieved by:
 - **Centrifugation:** Centrifuge the sample to pellet the undissolved solid.
 - **Filtration:** Carefully filter the supernatant using a syringe filter. It is crucial to ensure the filter material does not adsorb the solute.
- **Quantification:**
 - **Dilution:** Accurately dilute a known volume of the clear, saturated solution with the same solvent to a concentration within the linear range of the analytical method.
 - **Analysis:** Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
- **Calculation:** Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or g/L, taking into account the dilution factor.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of a compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Since no specific signaling pathways involving "**Edcme**" or EDC were identified in the literature, a diagram for such a pathway is not applicable. The primary role of these molecules is as chemical reagents for cross-linking and bioconjugation.

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